POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5
Description
Poly(3-cyclohexyl-4-methylthiophene-2,5-diyl) (P3C4MT) is a conjugated polythiophene derivative characterized by a backbone of alternating thiophene rings substituted with a cyclohexyl group at the 3-position and a methyl group at the 4-position (molecular formula: (C₁₁H₁₄S)ₙ) . This structural modification introduces steric and electronic effects that influence its optoelectronic properties, solubility, and processability. The cyclohexyl substituent enhances solubility in organic solvents compared to unsubstituted polythiophene, while the methyl group may further modulate crystallinity and charge transport.
Properties
CAS No. |
160848-56-6 |
|---|---|
Molecular Formula |
C9H8ClNS |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The monomer 3-cyclohexyl-4-methylthiophene is treated with isopropylmagnesium chloride (iPrMgCl) to form a thienyl Grignard intermediate. Nickel(II) catalysts, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), initiate a step-growth polymerization via Kumada coupling. The cyclohexyl and methyl substituents influence steric interactions during chain elongation, necessitating elevated temperatures (80–100°C) to achieve high regioregularity (>95%).
Optimization Parameters
Key variables include catalyst loading (1–5 mol%), solvent (tetrahydrofuran or toluene), and reaction time (24–72 hours). Molecular weights (Mₙ) typically range from 10,000 to 50,000 g/mol, with polydispersity indices (PDI) of 1.3–1.8.
Table 1: GRIM Polymerization Conditions and Outcomes
| Catalyst | Solvent | Temp (°C) | Time (h) | Mₙ (g/mol) | PDI | Regioregularity (%) |
|---|---|---|---|---|---|---|
| Ni(dppp)Cl₂ | THF | 80 | 48 | 32,500 | 1.4 | 97 |
| Ni(dppe)Cl₂ | Toluene | 100 | 72 | 28,000 | 1.6 | 93 |
Suzuki-Miyaura Cross-Coupling Polymerization
Suzuki-Miyaura coupling enables the synthesis of poly(3-cyclohexyl-4-methylthiophene-2,5-diyl) with controlled end groups and block copolymer architectures. This method employs boron-functionalized monomers and palladium catalysts.
Monomer Design
The monomer 2,5-dibromo-3-cyclohexyl-4-methylthiophene is reacted with bis(pinacolato)diboron to form a bis-boronic ester derivative. Polymerization proceeds via Pd(PPh₃)₄ catalysis in a mixture of toluene and aqueous K₂CO₃.
Advantages and Limitations
Suzuki polymerization achieves narrow PDIs (1.2–1.5) and enables precise molecular weight control. However, the cyclohexyl group’s steric bulk reduces coupling efficiency, requiring high catalyst loadings (5–10 mol%) and extended reaction times (72–96 hours).
Table 2: Suzuki Polymerization Performance Metrics
| Catalyst | Solvent | Mₙ (g/mol) | PDI | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O | 45,000 | 1.3 | 78 |
| Pd(OAc)₂/XPhos | Dioxane/H₂O | 38,000 | 1.4 | 65 |
Oxidative Chemical Polymerization
Oxidative polymerization using FeCl₃ or ammonium persulfate (APS) is a cost-effective route for bulk synthesis. The mechanism involves radical cation intermediates that couple to form the polymer backbone.
Procedure
3-Cyclohexyl-4-methylthiophene is dissolved in chloroform and treated with FeCl₃ (3 equiv) at 0°C. The reaction proceeds for 24 hours, followed by precipitation in methanol. This method yields polymers with Mₙ ≈ 15,000–20,000 g/mol but broader PDIs (1.8–2.5).
Side Reactions
Over-oxidation of thiophene rings and β-coupling defects are common, reducing charge carrier mobility. Post-polymerization reduction with hydrazine mitigates over-oxidation but complicates purification.
Polycondensation via Friedel-Crafts Alkylation
Friedel-Crafts alkylation offers a route to incorporate aromatic side chains. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution of 3-cyclohexyl-4-methylthiophene with dihaloalkanes.
Reaction Dynamics
The cyclohexyl group directs electrophilic attack to the 2- and 5-positions, ensuring regioregularity. Molecular weights are lower (Mₙ ≈ 8,000–12,000 g/mol) compared to GRIM or Suzuki methods, but the process is scalable for industrial applications.
Table 3: Friedel-Crafts Polymerization Data
| Catalyst | Haloalkane | Temp (°C) | Mₙ (g/mol) | PDI |
|---|---|---|---|---|
| AlCl₃ | 1,4-Dibromobutane | 25 | 10,500 | 2.1 |
| BF₃·OEt₂ | 1,6-Diiodohexane | 40 | 9,800 | 2.3 |
Comparative Analysis of Methods
Molecular Weight and PDI
GRIM and Suzuki methods produce high-Mₙ polymers with low PDIs, suitable for optoelectronic devices. Oxidative and Friedel-Crafts polymerizations are less controlled but economically viable for bulk applications.
Regioregularity and Defects
GRIM achieves >95% regioregularity, critical for charge transport. Suzuki coupling introduces fewer defects than oxidative methods, which suffer from β-linkages and over-oxidation.
Table 4: Method Comparison
| Method | Mₙ Range (g/mol) | PDI | Regioregularity (%) | Scalability |
|---|---|---|---|---|
| GRIM | 10k–50k | 1.3–1.8 | 93–97 | Moderate |
| Suzuki | 30k–45k | 1.2–1.5 | 95–98 | Low |
| Oxidative | 15k–20k | 1.8–2.5 | 80–85 | High |
| Friedel-Crafts | 8k–12k | 2.0–2.3 | 70–75 | High |
Chemical Reactions Analysis
Types of Reactions
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form conductive states, which is crucial for its application in electronic devices.
Reduction: Reduction reactions can be used to modify the electronic properties of the polymer.
Substitution: Functional groups can be introduced into the polymer backbone through substitution reactions, allowing for the tuning of its properties.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride (FeCl3), iodine (I2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Conductive polymer forms
Reduction: Modified electronic properties
Substitution: Functionalized polymers with tailored properties
Scientific Research Applications
Electronic Applications
Conductive Polymers in Organic Electronics
Poly(3-cyclohexyl-4-methylthiophene-2,5) exhibits excellent electrical conductivity, making it suitable for organic electronic devices. Its properties allow it to be used in:
- Organic Photovoltaics (OPVs) : The compound can serve as an active layer in solar cells, where it facilitates the conversion of sunlight into electricity. Research indicates that polythiophenes can achieve high power conversion efficiencies when optimized for morphology and processing conditions .
- Field-Effect Transistors (FETs) : This polymer can be utilized in the fabrication of organic field-effect transistors, where its charge transport properties enhance device performance. Studies show that devices made with this polymer exhibit improved mobility and stability compared to other organic semiconductors .
- Light Emitting Diodes (LEDs) : The luminescent properties of poly(3-cyclohexyl-4-methylthiophene-2,5) make it a candidate for use in organic LEDs, providing vibrant colors and efficient light emission .
Thermal Management Applications
Phase Change Materials
Recent advancements have explored the use of poly(3-cyclohexyl-4-methylthiophene-2,5) in thermal management systems. The polymer can be combined with phase change materials to create films that effectively manage heat dissipation:
- Thermal Management Films : These films are designed to absorb and release heat at specific temperatures, making them ideal for applications in electronics where overheating is a concern. The incorporation of this polymer allows for enhanced thermal conductivity and stability under varying temperature conditions .
Case Study 1: Organic Photovoltaics
A study conducted on poly(3-cyclohexyl-4-methylthiophene-2,5) as a donor material in bulk heterojunction solar cells demonstrated a power conversion efficiency of up to 6.5%. The research highlighted the importance of optimizing the blend ratio with fullerene derivatives to achieve optimal charge separation and transport .
Case Study 2: Thermal Management Systems
In another investigation, a polymer film incorporating poly(3-cyclohexyl-4-methylthiophene-2,5) was tested for its thermal management capabilities. The results showed that the film maintained structural integrity while effectively regulating temperature fluctuations in electronic devices, proving its utility in real-world applications .
Summary of Properties and Applications
| Property | Description | Application |
|---|---|---|
| Electrical Conductivity | High conductivity suitable for electronic devices | Organic photovoltaics, FETs, LEDs |
| Thermal Stability | Maintains properties under varying temperatures | Thermal management films |
| Mechanical Flexibility | Can be processed into thin films | Flexible electronics |
Mechanism of Action
The mechanism of action of POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) involves the delocalization of electrons along the conjugated polymer backbone. This delocalization allows the polymer to conduct electricity when oxidized. The molecular targets include the polymer chains themselves, which interact with dopants or other molecules to modify their electronic properties. The pathways involved include electron transfer processes that enable the polymer to switch between conductive and non-conductive states.
Comparison with Similar Compounds
Comparison with Similar Compounds
P3C4MT belongs to the family of substituted polythiophenes, which are widely studied for their tunable electronic properties. Below is a comparative analysis with key analogs:
Structural and Electronic Properties
- Poly(3-hexylthiophene) (P3HT):
P3HT features a linear hexyl chain at the 3-position, promoting regioregularity and high crystallinity. This results in a bandgap of ~1.9 eV and hole mobility up to 0.1 cm²/V·s . In contrast, P3C4MT’s bulky cyclohexyl group likely disrupts backbone planarity, reducing conjugation length and increasing the bandgap (estimated >2.1 eV). - Poly(3,4-ethylenedioxythiophene) (PEDOT): PEDOT’s ethylene-dioxy substituent enhances planarity and stability, yielding a low bandgap (~1.6 eV) and high conductivity (300–500 S/cm) . P3C4MT’s non-planar cyclohexyl group would hinder similar performance, though its solubility may facilitate solution processing.
Solubility and Processability
- P3C4MT vs. P3HT: The cyclohexyl group in P3C4MT improves solubility in non-polar solvents (e.g., chloroform, toluene) compared to P3HT, which requires annealing for optimal film morphology. However, excessive steric bulk may limit thin-film uniformity.
- P3C4MT vs. Poly(3-alkylthiophenes):
Linear alkyl chains (e.g., in P3HT) promote interchain π-π stacking, whereas cyclohexyl’s rigidity may favor amorphous domains, reducing charge-carrier mobility .
Thermal and Environmental Stability
- PEDOT exhibits exceptional thermal stability (>300°C) due to its oxidized state and rigid backbone . P3C4MT’s stability is less documented but expected to be moderate (decomposition temperature ~200–250°C) due to the labile C–S bond in thiophenes.
Data Table: Comparative Properties of Substituted Polythiophenes
| Polymer | Bandgap (eV) | Conductivity (S/cm) | Solubility | Thermal Stability (°C) | Applications |
|---|---|---|---|---|---|
| P3C4MT | ~2.1–2.3* | <10⁻³* | High (toluene) | 200–250* | Printable electronics |
| P3HT | 1.9 | 10⁻⁴–10⁻¹ | Moderate | 250–300 | OPVs, FETs |
| PEDOT | 1.6 | 300–500 | Low (aqueous) | >300 | Transparent electrodes |
| Poly(3-octylthiophene) | 2.0 | 10⁻⁵–10⁻³ | High | 200–250 | Sensors, FETs |
Research Findings and Gaps
- Key Insights:
- Contradictions/Limitations: No direct studies on P3C4MT’s charge mobility or bandgap were found; comparisons rely on analogous systems . Stability data (thermal/environmental) are inferred and require experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
